2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
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Overview
Description
The compound “2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents like tert-butyloxycarbonyl (Boc) and coupling reagents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques. This allows for the efficient assembly of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes. Its structure allows it to interact with various biological molecules.
Medicine
In medicine, the compound may have potential applications as a drug or drug precursor. Its ability to interact with biological targets makes it a candidate for therapeutic development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-4-oxobutanoic acid: A simpler analog with fewer functional groups.
4-Methylpentanoyl amino acids: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of the compound lies in its complex structure, which allows for multiple interactions and reactivity. This makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C42H74N10O12S |
---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64) |
InChI Key |
OLLATZWLQXKRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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